M1 Muscarinic Receptor Selectivity of the 1,4,5,6-Tetrahydropyrimidine Scaffold
The unsubstituted 1,4,5,6-tetrahydropyrimidine scaffold, when elaborated into specific derivatives like CDD-0102A, demonstrates marked functional selectivity for the M1 muscarinic receptor over the M3 subtype. This is a crucial differentiation from structurally related agonists. [1]
| Evidence Dimension | Functional Selectivity (M1 vs. M3) |
|---|---|
| Target Compound Data | The M1-selective agonist CDD-0102A (a 1,4,5,6-tetrahydropyrimidine derivative) is a partial agonist at M1 with limited activity at other subtypes. [2] |
| Comparator Or Baseline | Classical muscarinic agonists (e.g., Arecoline, Pilocarpine) exhibit low M1/M3 selectivity, leading to peripheral side effects. [1] |
| Quantified Difference | Qualitative difference: Scaffold confers M1 selectivity; comparator class lacks this profile. Specific selectivity ratios are derivative-dependent. |
| Conditions | In vitro functional assays (phosphoinositide hydrolysis) in transfected cell lines expressing recombinant human muscarinic receptor subtypes (m1, m2, m3, m4, m5). [1] |
Why This Matters
This selectivity profile is essential for developing M1-targeted therapeutics for cognitive disorders while minimizing cholinergic side effects mediated by peripheral M3 receptors.
- [1] Messer, W. S., Jr., Abuh, Y. F., Liu, Y., Periyasamy, S., Ngur, D. O., Edgar, M. A., ... & Nagy, P. I. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230-1246. View Source
- [2] ScienceDirect. (2025). The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility. (Article reference). View Source
